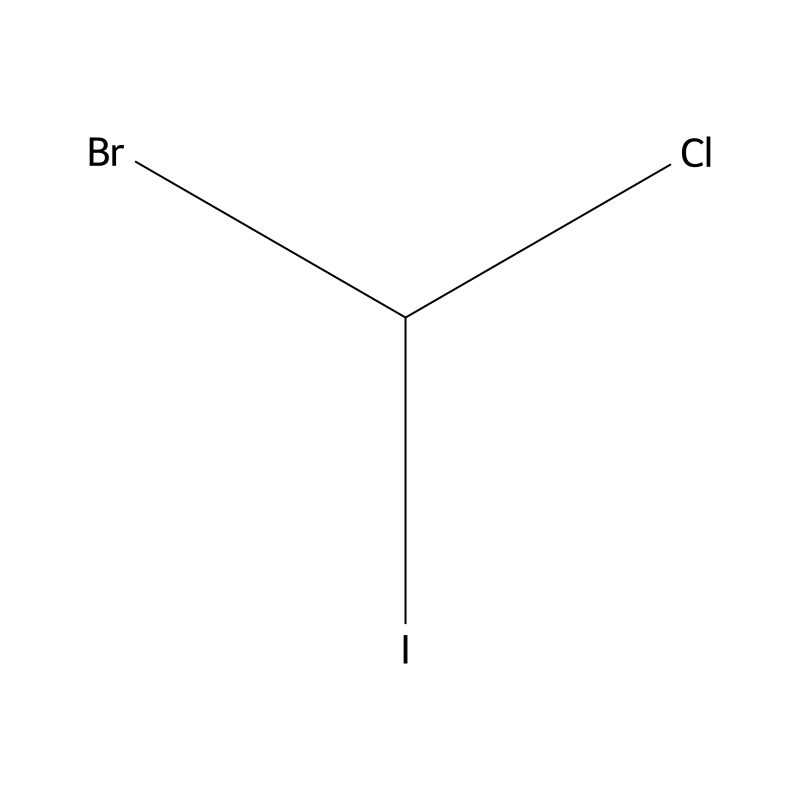

Bromochloroiodomethane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Analytical Toxicology

Field: Analytical Toxicology

Summary of the Application: Bromochloroiodomethane is used in the quantification of iodine-containing trihalomethanes (iodo-THMs) in human blood . Iodo-THMs are formed as disinfection byproducts when iodide-containing water is disinfected using chloramination process .

Methods of Application: The method developed to quantify trace levels of two iodo-THMs: dichloroiodomethane (IDCM) and bromochloroiodomethane (IBCM) in human blood involves extracting these analytes from the headspace above blood samples using solid-phase microextraction . The analytes are then desorbed and separated by capillary gas chromatography and analyzed by high-resolution mass spectrometry with multiple ion monitoring .

Results or Outcomes: This method utilizes stable isotope dilution to quantify parts-per-trillion levels of all analytes, with excellent precision of < 9% coefficient of variation . At three spiked levels, method accuracy of IDCM and IBCM ranged between 6 and 20% difference when comparing spiked and measured amounts . The method limit of detection was 2 ng/L for both IDCM and IBCM .

Application in Proteomics Research

Field: Proteomics Research

Summary of the Application: Bromochloroiodomethane is used as a biochemical in proteomics research .

Bromochloroiodomethane is a halogenated organic compound with the molecular formula . This compound is characterized by the presence of three halogen atoms—bromine, chlorine, and iodine—attached to a methane backbone. It appears as a colorless liquid and is known for its unique properties, including volatility and reactivity, making it an interesting subject for both industrial and research applications.

The biological activity of bromochloroiodomethane has been studied primarily in relation to its potential toxicity and effects on human health. Some key points include:

- Toxicity: It is considered harmful if inhaled or ingested, causing respiratory irritation and potential central nervous system effects. Symptoms may include dizziness, headache, and nausea .

- Environmental Impact: Bromochloroiodomethane has been recognized for its ozone-depleting potential, leading to concerns regarding its use and regulation .

Bromochloroiodomethane can be synthesized through several methods:

- Direct Halogenation:

- From Other Halomethanes:

Research has indicated that bromochloroiodomethane interacts with various biological systems, particularly in terms of its toxicity profile. Interaction studies often focus on:

- Metabolism: Investigating how the compound is metabolized in biological systems helps understand its potential health effects.

- Environmental Fate: Studies on how bromochloroiodomethane behaves in the environment reveal its persistence and degradation pathways, particularly concerning ozone depletion .

Bromochloroiodomethane shares similarities with other halogenated methanes. Here are some comparable compounds:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Bromochloromethane | CHBrCl | Used historically in fire extinguishers; less toxic than carbon tetrachloride. |

| Chloroiodomethane | CHClI | Known for its photochemical stability; used in organic synthesis. |

| Bromoform | CHBr₃ | Heavier than water; used as a solvent and in organic synthesis. |

| Iodoform | CHI₃ | Antiseptic properties; used historically in medicine. |

Uniqueness of Bromochloroiodomethane

Bromochloroiodomethane is unique due to its combination of three distinct halogens, which influences its reactivity and biological activity differently than other similar compounds. Its specific structure allows it to participate in diverse

Synthesis and Early Development

Bromochloroiodomethane was first synthesized in the early 2000s through the reaction of bromodiiodomethane (CHBrI₂) with antimony pentachloride (SbCl₅) in dichloromethane at 0°C. This method leverages the halogen-exchange properties of antimony compounds to replace one iodine atom with chlorine, yielding CHBrClI with moderate efficiency. Subsequent studies in the mid-2000s explored its reactivity in deprotonation reactions, where it generates a bromochloroiodomethyl anion under low-temperature conditions.

Key Research Milestones

The compound gained prominence in organic chemistry for its role in carbene generation. For instance, bromochloroiodomethane reacts with phenylmercury(II) chloride to form (bromochloroiodomethyl)(phenyl)mercury(II), a precursor to bromochlorocarbene (CBrCl). This carbene facilitates cycloaddition reactions with alkenes, such as cyclohexene, producing bicyclic structures like 7-bromo-7-chlorobicyclo[4.1.0]heptane. Such applications highlight its utility in synthesizing strained cyclic compounds.

Bromochloroiodomethane represents a unique trihalomethane compound with the molecular formula CHBrClI and molecular weight of 255.28 grams per mole [1]. This chemical compound has garnered attention in synthetic chemistry due to its potential applications as a synthetic intermediate and its unique chemical properties stemming from containing three different halogen atoms bonded to a single carbon center.

Halogen Exchange Reactions

Halogen exchange reactions constitute a fundamental approach for the synthesis of bromochloroiodomethane. The most documented method involves the treatment of bromodiiodomethane with antimony pentachloride in appropriate solvent systems [2]. This approach leverages the ability of antimony pentachloride to facilitate selective halogen substitution reactions.

The reaction between bromodiiodomethane and antimony pentachloride has been conducted using a mixed solvent system of tetrachloromethane and dichloromethane, with the reaction proceeding at temperatures between 0 to 20 degrees Celsius [2]. The antimony pentachloride acts as both a Lewis acid catalyst and a chlorinating agent, enabling the selective replacement of one iodine atom with chlorine while maintaining the bromine substituent [2].

| Starting Material | Reagent | Solvent System | Temperature | Yield |

|---|---|---|---|---|

| Bromodiiodomethane | Antimony Pentachloride | Tetrachloromethane/Dichloromethane | 0-20°C | 31% [2] |

Antimony pentachloride demonstrates exceptional utility in halogen exchange reactions due to its strong Lewis acid properties [3]. The compound is prepared by passing chlorine gas into molten antimony trichloride, yielding a colorless oil that serves as an effective chlorinating agent [3]. The Lewis acid strength of antimony pentachloride, with ECW model parameters of EA = 3.64 and CA = 10.42, positions it as the standard Lewis acid in the Gutmann scale of Lewis basicity [3].

The mechanism of halogen exchange involves the initial coordination of antimony pentachloride to the starting halomethane, followed by nucleophilic substitution where chloride from the antimony reagent replaces the selected halogen [4]. Temperature control remains critical in these reactions, as elevated temperatures can lead to undesired polyhalogenation or degradation products [4].

Catalytic Synthesis Approaches

Catalytic approaches for bromochloroiodomethane synthesis have emerged as promising alternatives to traditional halogen exchange methods. Research has demonstrated that various transition metal catalysts can facilitate the formation of mixed halomethanes under controlled conditions [5] [6].

The development of catalytic systems for halomethane synthesis has focused on achieving high selectivity while minimizing undesired side reactions [7]. Studies on catalytic halogenation of methane have shown that different catalyst materials exhibit varying activities depending on the specific halogen combination desired [7]. For chlorination reactions, catalyst beds demonstrated 2-5.5 times higher activity compared to empty reactors at temperatures ranging from 473 to 523 Kelvin [7].

| Catalyst Type | Temperature Range | Activity Enhancement | Selectivity |

|---|---|---|---|

| H-ZSM-5 | 473-523 K | 2-5.5× vs empty reactor | 52-90% [7] |

| Metal Oxides | 643-723 K | Variable | 80-95% [7] |

Mixed-metal oxide catalysts have shown particular promise for halomethane synthesis [6]. Europium-magnesium-aluminum-based mixed-metal oxides demonstrated exceptionally high methane conversion rates of up to 10.56 millimoles per gram of catalyst per hour [6]. These catalysts operate through synergistic interactions between different metal centers, with magnesium acting as a chlorine buffer and providing chlorine for methane activation on aluminum sites [6].

The catalytic approach offers several advantages over traditional methods, including improved atom economy, reduced waste generation, and the potential for continuous operation [6]. However, challenges remain in achieving the precise halogen substitution patterns required for bromochloroiodomethane synthesis.

Phase-Transfer Catalysis Optimization

Phase-transfer catalysis presents a viable synthetic strategy for bromochloroiodomethane preparation, particularly when adapting methodologies developed for related halomethane compounds. Extensive research on phase-transfer catalysis for bromochloromethane synthesis provides valuable insights applicable to bromochloroiodomethane preparation [8] [9].

The synthesis of bromochloromethane using phase-transfer catalysis involves sodium bromide, dichloromethane, and benzyl triethylammonium chloride as the phase-transfer catalyst [8] [9]. The reaction proceeds in a Parr 4520 bench top pressure reactor with precise temperature control, achieving yields of approximately 50 percent after reaction times of 12 to 13 hours [8] [9].

Key parameters for phase-transfer catalysis optimization include catalyst concentration, reaction time, temperature, and the molar ratios of reactants [8] [9]. The phase-transfer catalyst facilitates the transport of ionic species between aqueous and organic phases, enabling reactions that would otherwise be kinetically hindered [8] [9].

| Parameter | Optimized Value | Effect on Yield |

|---|---|---|

| Catalyst Loading | 13 mmol | Baseline (50% yield) [8] |

| Reaction Time | 12-13 hours | Maximum conversion [8] |

| Temperature | 250-280°C (detector) | Analytical optimization [8] |

Modern developments in phase-transfer catalysis have expanded to include heterogeneous phosphonium-carbon-based catalysts synthesized through mechanochemical approaches [10]. These catalysts offer improved recyclability and easier separation from reaction products [10]. Additionally, quaternary ammonium salts have been shown to interact with anions through directional ion-dipole cooperative interactions, providing enhanced catalytic efficiency [11].

The application of phase-transfer catalysis to bromochloroiodomethane synthesis would require careful selection of halogen sources and optimization of reaction conditions to achieve the desired mixed halogenation pattern while minimizing competitive pathways.

Solvent and Reaction Condition Optimization

Solvent selection and reaction condition optimization play crucial roles in the successful synthesis of bromochloroiodomethane. The choice of solvent system significantly impacts reaction rates, selectivity, and product distribution in halomethane synthesis [12] [13].

Mixed solvent systems have demonstrated particular effectiveness for halogenation reactions. The combination of tetrachloromethane and dichloromethane provides an optimal medium for halogen exchange reactions involving antimony pentachloride [2]. This solvent combination offers appropriate solubility for both reactants and products while maintaining chemical stability under reaction conditions.

Temperature optimization represents another critical factor in bromochloroiodomethane synthesis. Research on reaction condition optimization has shown that temperature variations can dramatically affect both conversion rates and selectivity [13] [14]. For halogenation reactions, optimal temperatures typically range from 0 to 60 degrees Celsius, depending on the specific reaction pathway and catalyst system employed [13].

| Solvent System | Temperature | Reaction Time | Conversion |

|---|---|---|---|

| DMF | 60°C | Standard | 88% [13] |

| Acetonitrile | 60°C | Standard | 41% [13] |

| THF | 60°C | Standard | 38% [13] |

The optimization of reaction conditions extends to pressure considerations, particularly for reactions involving gaseous reagents or volatile solvents [15] [16]. Studies on pressure effects in synthetic chemistry have demonstrated that elevated pressures can enhance reaction rates and influence product selectivity [15] [16]. For bromochloroiodomethane synthesis, atmospheric pressure conditions are typically sufficient, though precise pressure control may be beneficial for optimizing yields.

Solvent effects on trihalomethane formation have been extensively studied in related systems [17] [18]. The importance of solvent polarity, hydrogen bonding capability, and coordination properties significantly influences the efficiency of halogen exchange reactions [17] [18]. Polar aprotic solvents such as dichloromethane and acetonitrile generally provide favorable environments for halogenation reactions while minimizing unwanted side reactions.

Thermodynamic Stability and Reactivity

Bromochloroiodomethane exhibits distinctive thermodynamic properties characteristic of trihalomethanes, which are significantly influenced by the presence of three different halogen atoms attached to a single carbon center [1]. The compound demonstrates moderate thermodynamic stability under standard conditions, with its molecular structure allowing for unique reactivity patterns compared to simpler halomethanes [2] [3].

The thermodynamic stability of halomethanes generally follows predictable trends based on carbon-halogen bond strengths, where the order of bond strength typically follows carbon-fluorine > carbon-chlorine > carbon-bromine > carbon-iodine [1] [4]. For bromochloroiodomethane, the presence of the weakest carbon-iodine bond makes this the most labile position for potential bond cleavage reactions [2]. Research on halomethane reactivity indicates that compounds containing iodine substituents demonstrate enhanced reactivity in nucleophilic substitution reactions compared to their chlorine and bromine analogs [5] [6].

The compound undergoes various chemical transformations including substitution reactions where halogen atoms can be replaced by nucleophiles . Under elevated temperature conditions, thermal decomposition may occur, with the carbon-iodine bond being the most susceptible to cleavage due to its relatively low bond dissociation energy [8] [9]. Studies on related trihalomethanes demonstrate that hydrolysis rates increase significantly at elevated temperatures, with half-lives decreasing substantially above 45°C [8].

The compound exhibits moderate stability toward oxidation under ambient conditions, though extended exposure to ultraviolet radiation may initiate photochemical decomposition processes [10]. The thermodynamic parameters suggest that bromochloroiodomethane maintains structural integrity under normal storage conditions when protected from light and elevated temperatures [11].

Spectroscopic Profiles (Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)

The spectroscopic characterization of bromochloroiodomethane reveals distinctive features attributable to its unique halogen substitution pattern. The infrared spectrum exhibits characteristic carbon-halogen stretching frequencies that provide definitive identification of the compound structure [12] [13].

In the infrared region, the compound displays carbon-hydrogen stretching vibrations typically observed around 2940-3060 cm⁻¹ [13]. The carbon-halogen stretching frequencies appear in the lower wavenumber region, with carbon-chlorine stretches generally observed around 700-800 cm⁻¹, carbon-bromine stretches near 500-600 cm⁻¹, and carbon-iodine stretches below 500 cm⁻¹ [12]. The fingerprint region below 1500 cm⁻¹ contains multiple absorption bands corresponding to various vibrational modes of the halogenated methane framework [12].

Nuclear magnetic resonance spectroscopy provides crucial structural information about bromochloroiodomethane. The ¹H nuclear magnetic resonance spectrum shows a characteristic singlet for the single proton attached to the carbon center, typically appearing around 5.2 ppm in deuterated chloroform [14] [15]. The chemical shift position reflects the deshielding effect of the three electronegative halogen substituents [16].

¹³C nuclear magnetic resonance spectroscopy reveals the carbon signal significantly downfield from tetramethylsilane reference, typically observed between 30-50 ppm [14]. The exact chemical shift depends on the specific halogen substitution pattern and the cumulative electronic effects of the three halogen atoms [14].

Mass spectrometry of bromochloroiodomethane exhibits a distinctive fragmentation pattern characteristic of halogenated organic compounds [17] [18]. The molecular ion peak appears at mass-to-charge ratio 255, corresponding to the molecular weight of the compound [19]. Fragmentation typically involves sequential loss of halogen atoms, with iodine being preferentially lost first due to the weakest carbon-iodine bond [18]. The base peak often corresponds to loss of the heaviest halogen, producing fragment ions that provide structural confirmation [20].

High-resolution mass spectrometry confirms the exact mass as 253.799469 daltons, allowing for unambiguous molecular formula determination [21] [19]. The isotope pattern reflects the natural abundance of bromine and chlorine isotopes, producing characteristic multiplet patterns in the mass spectrum [18].

Phase Behavior and Solubility Parameters

Bromochloroiodomethane exists as a liquid at room temperature, with a melting point of approximately 5°C and a boiling point of 157.4±8.0°C at 760 mmHg [21] [11]. These phase transition temperatures reflect the compound's moderate intermolecular forces and relatively high molecular weight compared to lighter halomethanes [22].

The compound exhibits a density of 2.9±0.1 g/cm³ at 20°C, significantly higher than water due to the presence of heavy halogen atoms [21]. This high density makes bromochloroiodomethane a dense non-aqueous phase liquid that would sink in water if immiscible phases were formed [23].

Vapor pressure measurements indicate relatively low volatility, with a vapor pressure of 3.6±0.3 mmHg at 25°C [21]. This moderate vapor pressure reflects the substantial intermolecular forces present in the liquid phase, primarily consisting of van der Waals interactions between the halogen atoms [24].

The compound's flash point of 49.0±18.4°C indicates moderate flammability characteristics [21]. The refractive index of 1.645 demonstrates significant light-bending properties due to the high electron density associated with the halogen substituents [21].

Solubility parameters for bromochloroiodomethane can be estimated based on its molecular structure and compared to related halomethanes [25] [26]. The compound shows limited water solubility due to its non-polar nature, with a calculated logarithmic partition coefficient (LogP) of 2.39, indicating preferential solubility in organic solvents [21]. The compound is expected to be readily soluble in non-polar organic solvents such as hydrocarbons, chlorinated solvents, and ethers [27].

Intermolecular Interactions and Crystal Packing

The intermolecular interactions in bromochloroiodomethane are primarily governed by van der Waals forces between the halogen atoms and weak dipole-dipole interactions resulting from the polar carbon-halogen bonds [28] [29]. Unlike compounds capable of hydrogen bonding, bromochloroiodomethane lacks hydrogen bond donors, with zero hydrogen bond donor count and zero hydrogen bond acceptor count [30].

The molecular geometry of bromochloroiodomethane features a tetrahedral carbon center with three halogen substituents and one hydrogen atom [31]. This asymmetric substitution pattern creates a chiral molecule with two possible enantiomers, designated as (R) and (S) configurations [32] [31]. The stereochemistry significantly influences the compound's physical properties and potential biological activity [33].

Crystal structure analysis of related halomethanes, such as chloroiodomethane, reveals herringbone packing patterns typical of small halogenated molecules [28] [34]. The crystal packing is stabilized primarily through van der Waals interactions between halogen atoms, with additional contributions from weak halogen-halogen contacts [35].

The intermolecular interactions include halogen bonding effects, where the electron-deficient regions of one halogen atom interact with electron-rich regions of neighboring halogen atoms [36]. These interactions, while weaker than hydrogen bonds, contribute to the overall stability of the condensed phases [29].

The molecular dipole moment results from the vectorial sum of the individual carbon-halogen bond dipoles [30]. The asymmetric distribution of different halogens creates a permanent dipole moment that influences the compound's dielectric properties and intermolecular interactions in solution [27].

The rotational barrier around the carbon-halogen bonds is minimal due to the single bond character, allowing for relatively free rotation at room temperature [30]. This molecular flexibility affects the compound's conformational behavior in solution and its interaction with other molecules [37].

Temperature-dependent studies of related halomethanes demonstrate that intermolecular interactions weaken progressively with increasing temperature, leading to enhanced molecular mobility and eventual phase transitions [35]. The relatively low melting point of bromochloroiodomethane reflects the moderate strength of these intermolecular interactions compared to compounds with stronger hydrogen bonding networks [11].